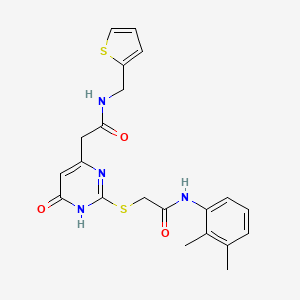

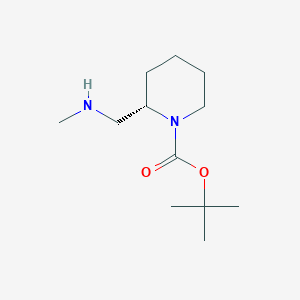

![molecular formula C13H16N2O2S B2988220 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 392249-27-3](/img/structure/B2988220.png)

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide” is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The “E” in the name indicates the geometry around the double bond, suggesting that the compound has a specific stereochemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzo[d]thiazole core, with an ethoxy group at the 6-position and a propionamide group attached via a double bond .Chemical Reactions Analysis

Benzo[d]thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and their reactivity can be further modified by the presence of substituents .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of an ethoxy group could increase the compound’s solubility in organic solvents .科学的研究の応用

Antimicrobial Applications

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide and its derivatives demonstrate potential in antimicrobial applications. A study by Helal et al. (2013) synthesized and characterized various propionamide derivatives, showing significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Fluconazole (Helal et al., 2013). Similarly, Alhameed et al. (2019) reported that certain thiazolidine-2,4-dione derivatives exhibit moderate antibacterial and antifungal properties against a variety of microorganisms (Alhameed et al., 2019).

Anticancer Properties

Research has also explored the anticancer potential of these compounds. Ravinaik et al. (2021) designed and synthesized benzamide derivatives with notable anticancer activity against several cancer cell lines, including breast, lung, and ovarian cancers (Ravinaik et al., 2021). Additionally, Vellaiswamy and Ramaswamy (2017) investigated Co(II) complexes of related compounds, revealing promising fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017).

Fluorescent Dyes and Photodynamic Therapy

The use of these compounds in the synthesis of fluorescent dyes and potential applications in photodynamic therapy is another area of interest. Witalewska et al. (2019) utilized ethoxycarbonylpyrene and perylene thioamides to synthesize fluorescent dyes with applications in ESPT and ICT excited states, showing potential for photodynamic therapy (Witalewska et al., 2019).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities, with high COX-2 inhibitory activity (Abu‐Hashem et al., 2020).

Applications in Alzheimer's Disease Treatment

Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, which demonstrated potent inhibitory selectivity against HDAC6, offering potential for Alzheimer's disease treatment (Lee et al., 2018).

作用機序

Target of Action

The primary target of this compound is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair .

Mode of Action

The compound interacts with Mcl-1, leading to the downregulation of this protein . This interaction results in the promotion of apoptosis and the inhibition of DNA damage repair .

Biochemical Pathways

It is known that the compound’s action on mcl-1 can impact various cellular processes, including apoptosis and dna repair . The downregulation of Mcl-1 can lead to an increase in apoptosis, thereby reducing the survival of cancer cells . Simultaneously, the inhibition of DNA damage repair can lead to an accumulation of DNA damage in the cells, further promoting cell death .

Result of Action

The result of the compound’s action is a significant increase in apoptosis and a decrease in DNA repair in cells expressing Mcl-1 . This can lead to a reduction in the survival of these cells, making the compound potentially useful in the treatment of cancers where Mcl-1 is overexpressed .

Safety and Hazards

特性

IUPAC Name |

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-4-12(16)14-13-15(3)10-7-6-9(17-5-2)8-11(10)18-13/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHMHBFEWDAFEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

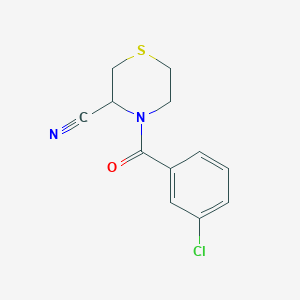

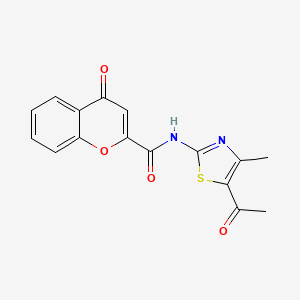

![1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2988137.png)

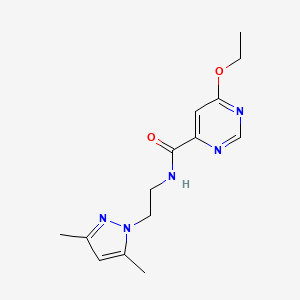

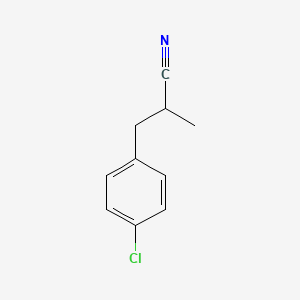

![11,13-dimethyl-N-(2-morpholin-4-ylethyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2988139.png)

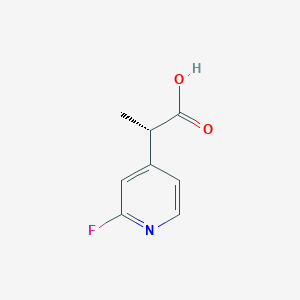

![ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B2988143.png)

![N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2988148.png)

![{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B2988154.png)

![2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B2988156.png)

![{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine](/img/structure/B2988159.png)